4-Methyl-N-[1-(4-methylphenyl)but-3-en-1-yl]benzene-1-sulfonamide
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Overview
Description
4-Methyl-N-[1-(4-methylphenyl)but-3-en-1-yl]benzene-1-sulfonamide is an organic compound with a complex structure that includes a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[1-(4-methylphenyl)but-3-en-1-yl]benzene-1-sulfonamide can be achieved through the allylation of 4-methylbenzaldehyde using potassium allyltrifluoroborate in the presence of 18-crown-6 . This reaction forms 1-(4-methylphenyl)-3-buten-1-ol, which can then undergo further reactions to introduce the sulfonamide group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-[1-(4-methylphenyl)but-3-en-1-yl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone, while reduction could produce a simpler hydrocarbon derivative.
Scientific Research Applications
4-Methyl-N-[1-(4-methylphenyl)but-3-en-1-yl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe to study biological processes involving sulfonamide groups.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Methyl-N-[1-(4-methylphenyl)but-3-en-1-yl]benzene-1-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with these targets, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone: A dopamine transporter reuptake inhibitor.
Ethanone, 1-(4-methylphenyl): Known for its use in organic synthesis.
4-Methyl-2-biphenylcarbonitrile: Used in the synthesis of various organic compounds.
Uniqueness
4-Methyl-N-[1-(4-methylphenyl)but-3-en-1-yl]benzene-1-sulfonamide is unique due to its specific structure, which combines a sulfonamide group with a benzene ring and an allyl group
Properties
CAS No. |
243671-17-2 |
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Molecular Formula |
C18H21NO2S |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
4-methyl-N-[1-(4-methylphenyl)but-3-enyl]benzenesulfonamide |
InChI |
InChI=1S/C18H21NO2S/c1-4-5-18(16-10-6-14(2)7-11-16)19-22(20,21)17-12-8-15(3)9-13-17/h4,6-13,18-19H,1,5H2,2-3H3 |
InChI Key |
DWZLGJIDKMSCHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC=C)NS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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